5-Phenyl-1,2,3,4-tetrahydroquinoline
Description
Contextual Significance of Tetrahydroquinoline Scaffolds in Modern Organic Chemistry Research
The 1,2,3,4-tetrahydroquinoline (B108954) (THQ) moiety is a bicyclic heterocyclic system that is considered a "privileged scaffold" in medicinal chemistry. gfcollege.in This designation stems from its recurring presence in a wide array of natural products and synthetic molecules that exhibit significant biological activities. nih.gov The structural rigidity and three-dimensional character of the THQ core allow it to present substituents in well-defined spatial orientations, making it an ideal framework for interacting with biological macromolecules like enzymes and receptors.
The versatility of the THQ scaffold is demonstrated by the broad spectrum of pharmacological properties its derivatives possess. These include anticancer, anti-inflammatory, antioxidant, anti-HIV, anti-diabetic, and anti-parasitic activities. gfcollege.innih.gov For instance, the natural anti-tumor antibiotic Dynemycin features a complex structure built upon the tetrahydroquinoline system, and the synthetic drug Oxamniquine has been used clinically to treat schistosomiasis. gfcollege.in This proven track record in drug discovery continually fuels interest in the synthesis and evaluation of new THQ derivatives. nih.gov
Specific Research Rationale for Investigating 5-Phenyl-1,2,3,4-tetrahydroquinoline Chemistry
The investigation of specifically substituted analogues of a privileged scaffold is a cornerstone of modern drug design. The rationale for focusing on this compound is rooted in the principles of structure-activity relationship (SAR) studies. drugdesign.org The introduction of a substituent at a specific position on the core structure can dramatically alter the molecule's physical, chemical, and biological properties.
The C-5 position of the tetrahydroquinoline ring is a key site for modification. Introducing a phenyl group at this position creates this compound, a molecule with distinct characteristics:
Steric Influence: The phenyl group is a bulky substituent that can probe the size and shape of a biological target's binding pocket. Its presence can enhance binding by occupying a specific hydrophobic pocket or, conversely, prevent binding through steric hindrance.
Electronic Modulation: The aromatic phenyl ring can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are crucial for molecular recognition and binding affinity.
Research on related 5-substituted heterocyclic systems has validated this approach. For example, studies on 5,8-disubstituted tetrahydroisoquinolines (a closely related isomer) showed that large substituents at the 5-position were well-tolerated in the development of inhibitors of Mycobacterium tuberculosis. nih.gov Similarly, investigations into tetrahydronaphthalene-based compounds revealed that substitution at the 5-position was critical for achieving high-affinity binding to opioid receptors. nih.gov Therefore, the synthesis and study of this compound is a logical and strategic step to explore new chemical space and potentially discover compounds with novel or improved therapeutic properties.
Overview of Key Academic Research Avenues for this compound
Academic research into this compound and its derivatives is generally pursued along three interconnected avenues: synthetic chemistry, medicinal chemistry, and SAR studies.
Synthetic Chemistry: A primary focus is the development of efficient and versatile methods to construct the 5-phenyl-substituted THQ core. While numerous methods exist for the general synthesis of THQs, their adaptation for introducing a phenyl group at the C-5 position requires specific strategies. organic-chemistry.org This often involves the catalytic hydrogenation of a pre-functionalized 5-phenylquinoline precursor or employing domino reactions that build the heterocyclic ring from appropriately chosen starting materials. nih.gov
| Method | Description | Key Reagents/Catalysts |
| Catalytic Hydrogenation | Reduction of the corresponding 5-phenylquinoline. This is a common and direct method. | H₂, Pd/C, Pt/C, Raney Ni |
| Domino/Tandem Reactions | Multi-step sequences where subsequent reactions occur in a single pot without isolating intermediates, enhancing efficiency. | Varies; often involves reduction followed by cyclization and reductive amination. |
| Povarov Reaction | A [4+2] cycloaddition reaction between an aniline, an aldehyde, and an alkene to form the THQ ring. | Lewis acids (e.g., BF₃·OEt₂), Brønsted acids |
| Metal-Catalyzed Cyclization | Intramolecular cyclization of functionalized anilines, often using palladium or gold catalysts. | Pd₂(dba)₃, AuCl₃ |
Medicinal Chemistry and Pharmacology: This avenue involves the biological evaluation of this compound and its analogues. Based on the known activities of the broader THQ family, these compounds would be screened against a variety of biological targets. gfcollege.in The goal is to identify novel biological activities or to optimize existing ones.
| Target Area | Examples of Assays |
| Anticancer | Cytotoxicity screening against various cancer cell lines (e.g., lung, breast, colon). nih.gov |
| Enzyme Inhibition | Assays against specific enzymes like kinases, dihydrofolate reductase (DHFR), or α-amylase. nih.gov |
| Receptor Binding | Binding affinity studies for G-protein coupled receptors (GPCRs) such as opioid or serotonin (B10506) receptors. |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) assays against pathogenic bacteria or fungi. nih.gov |
| Antioxidant | Chemical assays to measure free radical scavenging activity (e.g., DPPH assay). nih.gov |
Structure-Activity Relationship (SAR) Studies: This research systematically modifies the structure of this compound to map the molecular features responsible for its biological activity. researchgate.net By synthesizing a library of related compounds—for example, by adding substituents to the phenyl ring or other positions on the THQ core—researchers can deduce which parts of the molecule are essential for its function. This knowledge is critical for the rational design of second-generation compounds with enhanced potency, selectivity, and improved pharmacological profiles. drugdesign.org
Structure
3D Structure
Properties
Molecular Formula |
C15H15N |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
5-phenyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)13-8-4-10-15-14(13)9-5-11-16-15/h1-4,6-8,10,16H,5,9,11H2 |
InChI Key |
VQTZJSMUWDPICZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2NC1)C3=CC=CC=C3 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 5 Phenyl 1,2,3,4 Tetrahydroquinoline
Electrophilic and Nucleophilic Substitution Reactions on the Phenyl and Tetrahydroquinoline Moieties
The presence of two aromatic systems, the benzene (B151609) ring of the tetrahydroquinoline and the 5-phenyl substituent, provides multiple sites for electrophilic aromatic substitution. The tetrahydroquinoline nucleus, with its secondary amine, is an activated system. The nitrogen atom, being an ortho-, para-director, strongly activates the benzene ring of the tetrahydroquinoline moiety towards electrophilic attack, primarily at the 7-position. The 5-phenyl group itself can also undergo electrophilic substitution, with the directing effects governed by the electronic nature of any further substituents on this ring.
Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are anticipated to occur on the activated tetrahydroquinoline ring. wikipedia.org For instance, Friedel-Crafts acylation, a method to introduce an acyl group onto an aromatic ring, typically proceeds in the presence of a Lewis acid catalyst. wikipedia.orgmt.comlscollege.ac.in Given the activated nature of the tetrahydroquinoline ring, such reactions are expected to be facile.
Nucleophilic aromatic substitution, on the other hand, is less common for such electron-rich systems and would typically require the presence of strong electron-withdrawing groups or the use of specific reaction conditions such as the Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org
Oxidation and Reduction Chemistry of the Tetrahydroquinoline Ring System
The tetrahydroquinoline ring system is susceptible to oxidation, leading to the corresponding aromatic quinoline (B57606). This dehydrogenation can be achieved using a variety of oxidizing agents and catalytic systems. Aerobic oxidation provides an environmentally friendly method for this transformation. For instance, copper-manganese (B8546573) oxide catalysts have been shown to be effective for the oxidative dehydrogenation of 1,2,3,4-tetrahydroquinoline (B108954) to quinoline under mild conditions using air as the oxidant. pku.edu.cn Similarly, o-quinone-based catalysts, in conjunction with a cobalt co-catalyst, can efficiently dehydrogenate tetrahydroquinolines at room temperature under ambient air. acs.org Metal-free catalytic systems, such as nitrogen/phosphorus co-doped porous carbon materials, have also been developed for this purpose. rsc.org
Conversely, the corresponding 5-phenylquinoline can be reduced to 5-phenyl-1,2,3,4-tetrahydroquinoline. Catalytic hydrogenation is a common method, employing transition metal catalysts such as ruthenium, rhodium, iridium, or palladium. gatech.eduresearchgate.netnih.gov For example, a [Ru(p-cymene)Cl₂]₂/I₂ system has been shown to be highly effective for the hydrogenation of various quinoline derivatives to their corresponding tetrahydroquinolines. Transfer hydrogenation offers an alternative to the use of high-pressure hydrogen gas and can be achieved with reagents like H₃N·BH₃ in the presence of a cobalt-amido catalyst. nih.gov
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Oxidation (Dehydrogenation) | Cu₂-MnOₓ, air, mild conditions | 5-Phenylquinoline |
| Oxidation (Dehydrogenation) | o-quinone catalyst, Co(salophen), air, room temperature | 5-Phenylquinoline |
| Oxidation (Dehydrogenation) | N,P-co-doped porous carbon, air, water | 5-Phenylquinoline |
| Reduction (Hydrogenation) | H₂, [Ru(p-cymene)Cl₂]₂/I₂ | This compound |
| Reduction (Transfer Hydrogenation) | H₃N·BH₃, Co-amido catalyst, room temperature | This compound |
Metal-Catalyzed Cross-Coupling Reactions Involving this compound
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize the this compound scaffold. To participate in these reactions, the molecule would typically first be functionalized with a halide or triflate.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. researchgate.netnih.govnih.gov For example, a bromo-substituted derivative of this compound could be coupled with a variety of aryl or vinyl boronic acids to introduce further substituents.
The Heck reaction , another palladium-catalyzed process, couples an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org A halogenated this compound could be reacted with various alkenes to introduce vinyl groups. organic-chemistry.orgwikipedia.org
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net This reaction could be used to introduce amino groups onto a halogenated this compound scaffold. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net
| Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Halo-5-phenyl-1,2,3,4-tetrahydroquinoline + Organoboron reagent | Pd complex + base | Carbon-Carbon |
| Heck Reaction | Halo-5-phenyl-1,2,3,4-tetrahydroquinoline + Alkene | Pd complex + base | Carbon-Carbon |
| Buchwald-Hartwig Amination | Halo-5-phenyl-1,2,3,4-tetrahydroquinoline + Amine | Pd complex + base | Carbon-Nitrogen |
Functionalization at the Nitrogen Atom of this compound
The secondary amine nitrogen of the tetrahydroquinoline ring is a key site for functionalization. It can readily undergo N-alkylation and N-acylation reactions.
N-alkylation can be achieved by reacting this compound with alkyl halides in the presence of a base. A one-pot tandem reduction of the corresponding quinoline followed by reductive alkylation with an aldehyde, catalyzed by arylboronic acid, provides a direct route to N-alkylated tetrahydroquinolines. acs.orgorganic-chemistry.org
N-acylation can be accomplished by treating the parent compound with acyl chlorides or anhydrides, typically in the presence of a base, to form the corresponding N-acyl derivatives.
Reductive amination is another powerful method for introducing substituents at the nitrogen atom. This involves the reaction of the tetrahydroquinoline with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the N-substituted product. nih.gov
Stereoselective Transformations and Derivatizations of this compound
Since this compound is a chiral molecule, its stereoselective synthesis and derivatization are of significant interest.
Asymmetric synthesis can provide direct access to enantiomerically enriched this compound. This can be achieved through the asymmetric hydrogenation of the corresponding 5-phenylquinoline using chiral transition metal catalysts. nih.govmdpi.comnih.govrsc.org Chiral iridium and rhodium complexes with appropriate chiral ligands have been successfully employed for the asymmetric hydrogenation of various quinolines. mdpi.com
Chiral resolution of racemic this compound is another approach to obtain the pure enantiomers. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. These diastereomers can then be separated by crystallization, followed by the removal of the resolving agent to yield the individual enantiomers. mt.com
The separated enantiomers can then be used in further stereoselective derivatizations to produce a range of optically active compounds.
Derivatization Strategies and Synthesis of Novel Analogues of 5 Phenyl 1,2,3,4 Tetrahydroquinoline
Strategic Modifications of the Phenyl Group in 5-Phenyl-1,2,3,4-tetrahydroquinoline
A primary strategy for creating analogues of this compound involves the introduction of various substituents onto the C5-phenyl ring. While direct modification of the phenyl group after the core synthesis can be challenging, a common and effective approach is to incorporate a pre-functionalized phenyl group during the synthesis of the tetrahydroquinoline scaffold itself. This is often achieved through cycloaddition reactions where a substituted aryl precursor is used.
Research has demonstrated the synthesis of 4-aryl-substituted tetrahydroquinolines (structurally analogous to the C5 position) bearing a wide array of functional groups on the aryl moiety. frontiersin.orgnih.gov These substitutions can modulate the electronic and steric properties of the molecule. For example, a highly diastereoselective [4 + 2] annulation reaction between ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes has been used to produce tetrahydroquinolines with diverse phenyl substitutions in high yields. frontiersin.orgnih.gov This method showcases the tolerance of the reaction to various functional groups on the phenyl ring, including electron-withdrawing and electron-donating groups, as well as halogens and alkynes. frontiersin.orgnih.gov
Below is a table summarizing representative substituents introduced onto the phenyl ring of the tetrahydroquinoline core via such synthetic strategies.
| Substituent on Phenyl Ring | Position of Substitution | Reported Yield | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| -H (Unsubstituted) | - | 96% | >20:1 | nih.gov |
| 4-Fluoro | para | 95% | >20:1 | nih.gov |
| 3-Bromo | meta | 93% | >20:1 | nih.gov |
| 4-Bromo | para | 89% | >20:1 | frontiersin.org |
| 4-Ethynyl | para | 92% | >20:1 | nih.gov |
| 2,6-Dichloro | ortho, ortho' | 89% | >20:1 | nih.gov |
Introduction of Diverse Substituents onto the Saturated Ring of the Tetrahydroquinoline Core
Functionalization of the saturated nitrogen-containing ring (positions N1, C2, C3, and C4) is a critical avenue for generating structural diversity in this compound analogues.
N1-Position: The secondary amine at the N1 position is a common site for derivatization. Reductive alkylation provides a direct route to N-alkyl tetrahydroquinolines. A one-pot tandem reaction involving the reduction of a quinoline (B57606) followed by reductive alkylation with an aldehyde, catalyzed by boronic acid, has been successfully demonstrated. acs.org This method allows for the introduction of a wide range of alkyl and benzyl (B1604629) groups at the N1 position under mild conditions. acs.org
C2-Position: Introducing substituents at the C2 position can be accomplished through various synthetic routes, often as part of a domino reaction that constructs the heterocyclic ring. For instance, a metal-mediated heterocyclization involving an intramolecular nitrene C-H insertion process offers a one-step route to 2-aryl-1,2,3,4-tetrahydroquinolines. nih.govmdpi.com
C3-Position: Direct functionalization of the C3 position has been achieved through halogenation. Studies have shown that the use of N-Bromosuccinimide (NBS) can lead to the formation of 3-bromo-substituted quinolines, often as part of a one-pot bromination and dehydrogenation sequence. rsc.org
C4-Position: The benzylic C4 position is amenable to functionalization via deprotonation followed by reaction with an electrophile. A highly selective method has been developed for the deprotonation of N-Boc protected tetrahydroquinolines at the C4-position using organolithium bases. researchgate.net The resulting anion can be trapped with various primary and secondary alkyl halides or used in Negishi cross-coupling reactions to introduce aryl groups. researchgate.net This late-stage functionalization approach is particularly valuable for modifying complex molecules. researchgate.net
The table below summarizes various substituents introduced onto the saturated ring.
| Position | Substituent Type | Methodology | Reference |
|---|---|---|---|
| N1 | Alkyl, Benzyl | Boronic acid-catalyzed reductive alkylation | acs.org |
| C2 | Aryl | Intramolecular nitrene C-H insertion | nih.govmdpi.com |
| C3 | Bromo | NBS-mediated bromination | rsc.org |
| C4 | Alkyl, Aryl | Deprotonation-alkylation/Negishi coupling | researchgate.net |
Synthesis of Fused Polycyclic Systems Incorporating the this compound Scaffold
Constructing additional rings onto the this compound scaffold leads to rigid, polycyclic structures with distinct three-dimensional shapes. Such fused systems are of great interest in drug design. Several synthetic strategies have been developed to achieve this.
One effective method involves the reductive cyclization of appropriately substituted precursors. For example, linear tricyclic systems incorporating the tetrahydroquinoline core have been synthesized in high yields (78%–91%) via reductive cyclization of prepared substrates using hydrogen and a 5% Pd/C catalyst. nih.gov This particular reaction proceeds with excellent selectivity, yielding predominantly trans-fused products. nih.gov
Another powerful approach is the use of cycloaddition and rearrangement reactions. A novel synthesis of fused-ring tetrahydroquinolines has been achieved by reacting enamides with benzyl azide (B81097) in the presence of triflic acid. nih.gov This domino reaction sequence proceeds through the formation of an N-phenyliminium intermediate, followed by nucleophilic addition and cyclization to afford the fused products with complete cis-diastereoselectivity. nih.gov The chemical diversification of such fused tricyclic tetrahydroquinoline scaffolds can be high, with various functional groups like alkyl, aryl, halogens, and esters being incorporated. nih.gov
Regioselective Functionalization Approaches for this compound
Regioselectivity is paramount when derivatizing a molecule with multiple reactive sites. For the this compound scaffold, distinct methods have been developed to selectively functionalize specific positions on both the saturated and aromatic portions of the core.
As mentioned previously, the C4 position of the saturated ring can be selectively functionalized. The use of organolithium bases in the presence of phosphoramide (B1221513) ligands enables a directed deprotonation at the C4 position, bypassing the more conventional ortho-metalation pathways on the aromatic ring. researchgate.net This allows for subsequent regioselective alkylation or arylation at this specific benzylic site. researchgate.net
Regioselective halogenation of the tetrahydroquinoline core has also been explored. The reaction of tetrahydroquinolines with N-Bromosuccinimide (NBS) can result in polybrominated products. rsc.org The regioselectivity is dependent on the substrate and reaction conditions, with substitution occurring at the C3, C6, and C8 positions, often followed by aromatization to the corresponding bromo-substituted quinoline. rsc.org For an unsubstituted tetrahydroquinoline, this reaction can yield 3,6,8-tribromoquinoline. rsc.org
Furthermore, transition metal-catalyzed C-H activation represents a powerful tool for the regioselective functionalization of the aromatic quinoline core, which can provide insights into potential derivatizations of the benzo portion of the tetrahydroquinoline scaffold. mdpi.comnih.gov These methods allow for the site-selective introduction of aryl, alkyl, and other functional groups, primarily at the C2 and C8 positions of the fully aromatic quinoline N-oxides. mdpi.comnih.gov
Stereochemical Control in the Derivatization of this compound
Controlling the stereochemistry during the synthesis and derivatization of this compound is crucial, as different stereoisomers can exhibit vastly different biological activities. Both diastereoselective and enantioselective methods have been developed.
Diastereoselective Approaches: Several synthetic methods that build the tetrahydroquinoline core afford products with high diastereoselectivity. The [4 + 2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides with cyanoalkenes to produce 4-aryl-tetrahydroquinolines proceeds with an excellent diastereomeric ratio of greater than 20:1. frontiersin.orgnih.gov Similarly, the acid-catalyzed reaction of enamides with benzyl azide to form fused-ring systems occurs with complete cis-diastereoselectivity. nih.gov
Enantioselective Approaches: The asymmetric synthesis of tetrahydroquinolines has been achieved using chiral catalysts. A biomimetic asymmetric reduction of 2-functionalized quinolines, using a chiral and regenerable NAD(P)H model, provides chiral 2-functionalized tetrahydroquinolines with excellent enantioselectivity (up to 99% ee). dicp.ac.cn Other notable methods include the rhodium-catalyzed asymmetric hydrogenation of o-nitrocinnamyl precursors, which can then be converted to chiral tetrahydroquinoline derivatives with greater than 98% ee. nih.gov Additionally, a Pd-catalyzed asymmetric aza-Michael reaction has been employed to induce chirality in the synthesis of optically active 2-alkyl-substituted tetrahydroquinolines. rsc.org
The following table summarizes key methods for achieving stereochemical control.
| Methodology | Position Functionalized | Type of Control | Outcome | Reference |
|---|---|---|---|---|
| [4 + 2] Annulation | C4 | Diastereoselective | >20:1 dr | frontiersin.orgnih.gov |
| Enamide/Azide Cyclization | Fused System | Diastereoselective | Complete cis selectivity | nih.gov |
| Biomimetic Asymmetric Reduction | C2 | Enantioselective | Up to 99% ee | dicp.ac.cn |
| Rhodium-Catalyzed Hydrogenation | Precursor Modification | Enantioselective | >98% ee | nih.gov |
| Pd-Catalyzed Aza-Michael Reaction | C2 | Enantioselective | Optically active product | rsc.org |
Mechanistic Elucidation of Reactions Involving 5 Phenyl 1,2,3,4 Tetrahydroquinoline
Investigation of Reaction Intermediates in 5-Phenyl-1,2,3,4-tetrahydroquinoline Synthesis
The elucidation of reaction mechanisms hinges on the successful identification and characterization of transient species that connect reactants to products. In the synthesis of phenyl-substituted tetrahydroquinolines, various intermediates have been proposed and, in some cases, directly observed.
One common strategy for synthesizing 2-aryl-1,2,3,4-tetrahydroquinolines involves a domino reaction featuring the catalytic reduction of a nitro group, followed by the formation of a cyclic imine intermediate, which is then further reduced to the final tetrahydroquinoline product nih.gov. In metal-mediated reactions, such as an iron-catalyzed intramolecular C-H insertion, the proposed mechanism involves the formation of an iron-nitrene complex , which then abstracts a hydrogen atom to create a benzylic radical that cyclizes to form the tetrahydroquinoline ring nih.gov.
In metal-free hydrogenative reduction processes, the reaction is believed to proceed through a 1,4-dihydroquinoline intermediate. This species is formed by the initial addition of a hydrosilane to the quinoline (B57606) precursor, followed by a subsequent transfer hydrogenation step to yield the saturated tetrahydroquinoline organic-chemistry.org. More advanced techniques have allowed for the direct observation of certain unstable intermediates. For instance, the highly reactive 2-phenyl-3,4-dihydroquinoline has been identified as a key intermediate in the tandem synthesis of 2-phenyl-tetrahydroquinolines. Its presence and evolution over the course of the reaction were confirmed using specialized spectroscopic methods.
| Proposed Intermediate | Synthetic Route/Method | Method of Investigation | Reference |
|---|---|---|---|
| Cyclic Imine | Reduction-reductive amination of nitroaryl ketones | Mechanistic proposal | nih.gov |
| Iron-Nitrene Complex | Fe(III)-catalyzed intramolecular nitrene C-H insertion | Mechanistic proposal | nih.gov |
| 1,4-Dihydroquinoline | Metal-free hydrogenative reduction with hydrosilanes | Mechanistic proposal | organic-chemistry.org |
| 2-Phenyl-3,4-dihydroquinoline | Tandem Claisen-Schmidt condensation and reductive intramolecular cyclization | Operando MAS-NMR Spectroscopy | [from prior knowledge] |
Kinetic and Thermodynamic Studies of this compound Transformations
Kinetic and thermodynamic studies provide quantitative insight into reaction rates, transition state energies, and the relative stability of intermediates and products. In the context of phenyl-tetrahydroquinoline chemistry, such studies have been applied to understand reactivity and selectivity.
For example, kinetic analysis of the lithiation of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines was performed using variable temperature NMR spectroscopy. This study determined the Gibbs free energy of activation (ΔG‡) for the rotation of the tert-butoxycarbonyl (Boc) group, which was found to be rapid even at low temperatures (ΔG‡ ≈ 45 kJ mol⁻¹ at –78 °C) nih.gov. Understanding such conformational dynamics is critical as it can influence the stereochemical outcome of subsequent reactions. Kinetic resolution experiments on these compounds have also been studied, revealing that the deprotonation step is relatively slow under certain conditions, allowing for the separation of enantiomers nih.gov.
Thermodynamic calculations have been employed to investigate the oxidation of 1,2,3,4-tetrahydroquinolines to quinolines. Using density functional theory (DFT), the thermodynamics of oxidation with O₂ or H₂O₂ as the oxidant have been detailed, providing insights into the feasibility and energy changes of different reaction pathways researchgate.net. These theoretical studies complement experimental work by mapping the potential energy surface of the transformation, helping to predict the most favorable reaction channels.
| Transformation Studied | Methodology | Key Finding/Data | Reference |
|---|---|---|---|
| Boc-group rotation in N-Boc-2-aryl-1,2,3,4-tetrahydroquinoline | Variable Temperature NMR Spectroscopy | Fast rotation with ΔG‡ ≈ 45 kJ mol⁻¹ at –78 °C | nih.gov |
| Oxidation of 1,2,3,4-tetrahydroquinoline (B108954) | Density Functional Theory (DFT) Calculations | Detailed thermodynamic profile (kcal/mol) for oxidation pathways | researchgate.net |
| Reaction of tetrahydroquinoline with formaldehyde | Equilibrium and kinetic studies | Quantitative data on carbinolamine and imidazolidine formation | nih.gov |
Catalytic Cycle Elucidation for Metal-Mediated Processes
Many efficient syntheses of tetrahydroquinolines rely on metal catalysis. Elucidating the catalytic cycle is fundamental to understanding the role of the catalyst, intermediates, and reagents, and for optimizing the reaction. A prominent example is the synthesis of 2-phenyl-1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols via a manganese-catalyzed "borrowing hydrogen" (BH) process nih.gov.
The proposed catalytic cycle for this transformation is initiated by the manganese complex activating the substrate alcohol. The key steps are:
Dehydrogenation: The manganese catalyst abstracts hydrogen from the secondary alcohol (e.g., 1-phenylethanol) to form a ketone (e.g., acetophenone) and a manganese-hydride species.
Condensation: The newly formed ketone undergoes condensation with the 2-aminobenzyl alcohol.
Cyclization/Dehydration: An intramolecular cyclization followed by dehydration occurs, leading to the formation of a 2-phenylquinoline intermediate.
Reduction/Hydrogenation: The manganese-hydride species, which "borrowed" the hydrogen in the first step, then reduces the quinoline intermediate to the final 2-phenyl-1,2,3,4-tetrahydroquinoline product, regenerating the active manganese catalyst nih.gov.
Preliminary mechanistic investigations have supported this pathway by detecting the 2-phenylquinoline as a major intermediate product early in the reaction, which is then subsequently hydrogenated to the final tetrahydroquinoline nih.gov. Other metal-based systems have also been mechanistically investigated. In silver-catalyzed reductions of quinolines, the active reducing species was identified as a silver-hydride (Ag-H) complex organic-chemistry.org. In gold-catalyzed tandem reactions, the gold complex is proposed to act as a π-Lewis acid to facilitate a hydroamination step, followed by functioning as a chiral Lewis acid in a subsequent asymmetric hydrogen-transfer step organic-chemistry.org.
Isotopic Labeling Experiments for Mechanistic Pathway Determination
Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction mechanism. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), chemists can track bond-forming and bond-breaking steps and determine the origin of specific atoms in the final product nih.gov. This technique is particularly useful for distinguishing between proposed mechanistic pathways.
In the context of tetrahydroquinoline synthesis, deuterium labeling could be employed to clarify several mechanistic questions. For example, in the borrowing hydrogen cycle, using a deuterated alcohol (e.g., 1-phenylethanol-α-d) as the starting material would lead to the incorporation of deuterium into the tetrahydroquinoline ring. The precise location of the deuterium atoms in the product would confirm that the hydrogen from the alcohol is indeed the one used for the final reduction step chem-station.comyoutube.com.
Furthermore, isotopic labeling can be used to probe the kinetic isotope effect (KIE), where a reaction slows down when an atom at a bond being broken is replaced by a heavier isotope. Observing a significant KIE can help identify the rate-determining step of a reaction chem-station.comnih.gov. While specific isotopic labeling studies on this compound synthesis are not widely reported, the methodology is broadly applicable and has been used to elucidate mechanisms in the biosynthesis of related tetrahydroisoquinoline alkaloids and the synthesis of other N-heterocycles nih.govresearchgate.net.
In Situ Spectroscopic Monitoring of Reactions Forming this compound
The direct observation of a reaction as it occurs provides invaluable, real-time information about the formation and consumption of intermediates, which can definitively confirm or refute a proposed mechanism. In situ spectroscopic techniques are designed for this purpose.
A notable application of this approach is the use of operando magic-angle spinning nuclear magnetic resonance (MAS-NMR) spectroscopy to study the tandem synthesis of 2-phenyl-tetrahydroquinolines. This powerful technique, which can be used under high-pressure and high-temperature conditions, allowed for the direct detection and kinetic quantification of the unstable intermediate, 2-phenyl-3,4-dihydroquinoline . The concentration of this intermediate was monitored over time, showing an initial increase followed by a decrease as it was converted into the final product, providing clear evidence of its role in the reaction pathway.
Another relevant technique is in situ infrared (IR) spectroscopy (ReactIR). This method was used to monitor the lithiation of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines. The IR spectra collected in real-time showed that the lithiation at the 2-position was a very fast process, even at -78 °C, providing crucial kinetic information that complements data from other methods like NMR nih.gov.
| In Situ Technique | Reaction Studied | Key Mechanistic Insight | Reference |
|---|---|---|---|
| Operando MAS-NMR | Tandem synthesis of 2-phenyl-tetrahydroquinolines | Direct observation and kinetic profiling of the unstable 2-phenyl-3,4-dihydroquinoline intermediate. | [from prior knowledge] |
| In Situ IR (ReactIR) | Lithiation of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines | Demonstrated that lithiation at the 2-position is a rapid process at –78 °C. | nih.gov |
Theoretical and Computational Chemistry of 5 Phenyl 1,2,3,4 Tetrahydroquinoline
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic structure and reactivity of 5-Phenyl-1,2,3,4-tetrahydroquinoline. DFT calculations, often employing hybrid functionals such as B3LYP combined with basis sets like 6-311+G**, are utilized to optimize the molecular geometry and compute a range of electronic properties. nih.gov These calculations provide insights into the distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The HOMO-LUMO energy gap is a critical parameter derived from DFT calculations, offering a measure of the molecule's chemical reactivity and kinetic stability. A smaller energy gap typically suggests higher reactivity. For the broader class of tetrahydroquinolines, DFT has been used to determine various chemical properties and identify nucleophilic and electrophilic reactive sites through MEP maps. researchgate.net Analysis of the MEP for this compound would likely indicate the nitrogen atom and the phenyl rings as key sites for electrophilic and nucleophilic interactions, respectively.
Conformational Analysis and Energy Profiles of this compound
The conformational landscape of this compound is complex due to the flexibility of the tetrahydroquinoline ring and the rotational freedom of the phenyl substituent. Conformational analysis is crucial for understanding the molecule's preferred shapes and the energy barriers between different conformations. lumenlearning.com The saturated portion of the tetrahydroquinoline ring can adopt multiple conformations, and high-level quantum chemistry calculations are necessary to determine their precise structures and relative energies. nih.gov
Molecular Dynamics Simulations for Structural Behavior and Interactions
Molecular Dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of this compound in various environments, such as in solution or interacting with biological macromolecules. MD simulations provide a time-resolved trajectory of the molecule's atoms, revealing its flexibility, conformational transitions, and intermolecular interactions. Such simulations have been applied to tetrahydroquinoline derivatives to understand their binding efficiency and stability with biological targets. tandfonline.com
In a typical MD simulation of this compound, the molecule would be placed in a simulation box with a chosen solvent, and the system's evolution would be tracked over nanoseconds. The resulting trajectories can be analyzed to understand solvent effects on the conformational equilibrium and to calculate properties such as radial distribution functions, which describe the arrangement of solvent molecules around the solute.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods, particularly DFT, are extensively used to predict spectroscopic parameters for molecules like this compound, which can then be validated against experimental data. nih.gov Vibrational frequencies calculated from DFT can be correlated with experimental infrared (IR) and Raman spectra. nih.govresearchgate.net A close agreement between the calculated and observed frequencies, often achieved after applying scaling factors, confirms the accuracy of the computed geometry and force field. nih.gov
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to aid in structure elucidation and assignment of signals. nih.gov UV-Vis absorption spectra can also be predicted using Time-Dependent DFT (TD-DFT), providing insights into the electronic transitions responsible for the observed absorption bands. researchgate.net
Table 1: Predicted Spectroscopic Data for Tetrahydroquinoline Derivatives
| Spectroscopic Technique | Predicted Parameter | Typical Computational Method |
|---|---|---|
| Infrared (IR) Spectroscopy | Vibrational Frequencies | DFT (e.g., B3LYP/6-311+G**) |
| Raman Spectroscopy | Vibrational Frequencies | DFT (e.g., B3LYP/6-311+G**) |
| NMR Spectroscopy | ¹H and ¹³C Chemical Shifts | GIAO-DFT |
Transition State Modeling for Reaction Pathways of this compound
Transition state modeling is a critical computational tool for elucidating the mechanisms of chemical reactions involving this compound. By locating and characterizing the transition state structures on the potential energy surface, chemists can understand the feasibility and selectivity of different reaction pathways. e3s-conferences.org DFT methods are commonly employed to calculate the energies of reactants, products, and transition states, thereby determining the activation energies.
For reactions involving the tetrahydroquinoline scaffold, such as its synthesis or functionalization, transition state modeling can provide valuable mechanistic insights. e3s-conferences.org For instance, in a cyclization reaction to form the tetrahydroquinoline ring, computational modeling can help to determine whether the reaction proceeds through a concerted or stepwise mechanism and can predict the stereochemical outcome.
Quantitative Structure-Reactivity Relationships (QSRR) for this compound Derivatives
Quantitative Structure-Reactivity Relationships (QSRR) and the related Quantitative Structure-Activity Relationships (QSAR) are computational models that correlate the chemical structure of a series of compounds with their reactivity or biological activity. For derivatives of this compound, QSRR models can be developed to predict their properties based on calculated molecular descriptors.
Advanced Analytical Methodologies in 5 Phenyl 1,2,3,4 Tetrahydroquinoline Research
High-Resolution Mass Spectrometry for Elucidating Complex Reaction Products
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying and characterizing the products of complex chemical reactions involving tetrahydroquinolines. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions, which is crucial for distinguishing between compounds with similar nominal masses.
In studies of related N-aryl tetrahydroisoquinolines, mass spectrometry has been effectively used to monitor reaction progress and identify products. For example, in the photooxidation of N-phenyl-1,2,3,4-tetrahydroisoquinoline, mass spectrometry can distinguish the starting material from the resulting iminium ion product by their distinct mass-to-charge ratios (m/z). researchgate.net The starting material, N-phenyl-1,2,3,4-tetrahydroisoquinoline, would present an ion at m/z 210, while the oxidized product would be detected at m/z 208. researchgate.net
Similarly, the oxidation of other tetrahydroisoquinoline alkaloids has been studied, where reaction products were isolated and subsequently identified using techniques including mass spectrometry. nih.gov This approach is critical for understanding reaction mechanisms and identifying potential side products or degradation compounds. For instance, in the electrochemical oxidation of 3',4'-deoxynorlaudanosoline carboxylic acid, four distinct products were isolated and characterized, with mass spectrometry playing a key role in confirming their structures. nih.gov
Table 1: Illustrative Mass Spectrometry Data for Monitoring a Tetrahydroisoquinoline Reaction
| Compound | Role | Expected m/z |
|---|---|---|
| N-phenyl-1,2,3,4-tetrahydroisoquinoline | Starting Material | 210 |
| N-phenyl-3,4-dihydroisoquinolinium | Product | 208 |
This table is based on data for a related tetrahydroisoquinoline compound and illustrates the application of MS in reaction monitoring. researchgate.net
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the unambiguous structural determination of organic molecules, including 5-phenyl-1,2,3,4-tetrahydroquinoline derivatives. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of atoms, multi-dimensional (2D) NMR techniques are often required to resolve complex structures and assign stereochemistry and regiochemistry.
Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are routinely employed.
COSY (¹H-¹H Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out the spin systems within the molecule, such as the protons on the tetrahydroquinoline ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals spatial proximities between protons. This is particularly powerful for determining stereochemistry, such as the relative orientation of substituents on the chiral centers of the tetrahydroquinoline ring. For example, a strong NOE between specific protons can confirm a cis or trans relationship.
In the synthesis of complex tetrahydroquinolines, operando NMR has been used to monitor the reaction in real-time, allowing for the identification of intermediates and the elucidation of the entire reaction network. rsc.org Furthermore, detailed ¹H NMR analysis is standard for characterizing substituted tetrahydroquinolines, where chemical shifts and coupling constants provide critical information about the substitution pattern on both the aromatic and heterocyclic rings. researchgate.net
Table 2: Representative ¹H NMR Chemical Shifts (ppm) for a Substituted Tetrahydroquinoline Moiety
| Proton | Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.50 - 8.25 | m |
| CH (C4) | 4.50 - 4.75 | d |
| NH | 8.10 - 11.00 | s |
| CH₂ (C3) | 2.75 - 2.95 | m |
Data compiled from representative spectra of related tetrahydroquinoline compounds. nih.gov
X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Studies
X-ray crystallography provides unparalleled, definitive proof of molecular structure in the solid state. By diffracting X-rays off a single crystal, a three-dimensional map of electron density can be generated, revealing precise bond lengths, bond angles, and torsional angles. This technique is the gold standard for confirming the absolute and relative stereochemistry of chiral molecules and for studying intermolecular interactions like hydrogen bonding.
For 1,2,3,4-tetrahydroquinoline (B108954) and its derivatives, X-ray crystallography has been used to determine the conformation of the heterocyclic ring. In many structures, this ring adopts a half-chair conformation. researchgate.net For example, the crystal structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline (B2691797) confirms this conformation. researchgate.net Analysis of crystal structures of related tetrahydroisoquinolines also reveals detailed conformational data, such as puckering parameters and the specific torsion angles that define the ring's shape. nih.govnih.gov These studies are crucial for understanding how the molecule packs in a crystal lattice and how its shape might influence its interactions with biological targets. nih.govnih.gov
Table 3: Crystallographic Data for a Representative Tetrahydroquinoline Derivative
| Parameter | Value |
|---|---|
| Compound | 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.5865 (2) |
| b (Å) | 8.6015 (3) |
| c (Å) | 10.9579 (4) |
| α (°) | 88.084 (1) |
| β (°) | 77.291 (1) |
| γ (°) | 83.197 (1) |
| Ring Conformation | Half-chair |
Data from the crystallographic study of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline. researchgate.net
Chromatographic and Spectroscopic Techniques for Reaction Monitoring and Purity Assessment
The synthesis of this compound and its analogs often results in mixtures containing the desired product, unreacted starting materials, and byproducts. Chromatographic techniques are essential for both monitoring the progress of these reactions and for the purification and purity assessment of the final compound.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for these purposes. By selecting an appropriate stationary phase (e.g., C18 silica (B1680970) gel) and mobile phase, components of a reaction mixture can be separated based on their polarity and other physicochemical properties. The separated components are then detected, typically by a UV-Vis spectrophotometer, allowing for the quantification of each species. This enables chemists to determine the reaction conversion and yield over time. Semi-preparative HPLC can be employed to isolate products from complex mixtures for further structural identification by NMR and mass spectrometry. nih.gov
Thin-Layer Chromatography (TLC) offers a rapid and simple method for qualitative reaction monitoring. By spotting the reaction mixture on a TLC plate and developing it in a suitable solvent system, the disappearance of starting materials and the appearance of products can be quickly visualized.
Coupled techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), are particularly powerful, providing both separation and mass identification in a single analysis. This is invaluable for identifying unknown impurities and degradation products that may form during a reaction or upon storage. nih.govnih.gov
Table 4: Common Analytical Techniques for Monitoring and Purity Assessment
| Technique | Application | Information Obtained |
|---|---|---|
| HPLC | Reaction monitoring, Purity assessment, Purification | Quantitative data on components, Isolation of pure compounds |
| TLC | Rapid reaction monitoring | Qualitative assessment of reaction progress |
| LC-MS | Impurity profiling, Product identification | Separation with mass identification of components |
Due to a lack of specific research data on this compound in the requested application areas, a detailed article that strictly adheres to the provided outline cannot be generated at this time. Extensive searches for scholarly information regarding its use as a chemical building block for complex molecules, a chiral auxiliary in asymmetric catalysis, or its integration into advanced materials did not yield specific findings for this particular isomer.
The available scientific literature focuses more broadly on the synthesis and applications of the general 1,2,3,4-tetrahydroquinoline scaffold or other positional isomers, without detailing the specific roles of the 5-phenyl derivative in the outlined contexts. Therefore, to ensure scientific accuracy and strict adherence to the user's instructions, the article cannot be written as requested.
Conclusion and Future Research Directions in 5 Phenyl 1,2,3,4 Tetrahydroquinoline Chemistry
Summary of Current Research Landscape and Key Achievements
The research landscape for 5-phenyl-1,2,3,4-tetrahydroquinoline is sparse when compared to its 2-phenyl or 4-phenyl counterparts. Key achievements are therefore largely inferred from the broader family of tetrahydroquinolines. The synthesis of the general tetrahydroquinoline core is well-established through several robust methods, which represent the primary achievements applicable to the 5-phenyl derivative. researchgate.net
These synthetic strategies include:
Catalytic Hydrogenation: The most direct route involves the hydrogenation of the corresponding 5-phenylquinoline. Various catalysts, including precious metals like palladium and ruthenium, as well as more sustainable nanoporous gold and cobalt-based systems, have proven effective for the reduction of the quinoline (B57606) N-heteroarene ring. organic-chemistry.orgresearchgate.net
Domino Reactions: These multi-step sequences, carried out in a single pot, offer an efficient and atom-economical approach. nih.gov Strategies such as reduction-reductive amination of 2-nitroaryl ketones are particularly powerful for constructing the tetrahydroquinoline skeleton. nih.gov
Povarov Reaction: This imino Diels-Alder reaction, a three-component condensation of an aniline, an aldehyde, and an alkene, is a cornerstone for synthesizing substituted tetrahydroquinolines and could be adapted for the 5-phenyl scaffold. organic-chemistry.org
Borrowing Hydrogen Methodology: Advanced catalytic systems, for instance those using manganese pincer complexes, enable the synthesis of tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols, generating water as the sole byproduct. nih.govacs.org
While these methods provide a foundational toolkit, their specific application and optimization for the synthesis of this compound are not extensively documented, marking a significant gap in the current research landscape. The biological significance of the broader tetrahydroquinoline class, with activities ranging from anticancer to anti-inflammatory, underscores the potential value of investigating the 5-phenyl isomer. gfcollege.innih.gov
Identification of Unexplored Synthetic and Mechanistic Avenues
The limited focus on this compound means that numerous modern synthetic methodologies remain unexplored for this specific scaffold. Future research should prioritize the development of novel, efficient, and stereoselective synthetic routes.
Key unexplored avenues include:
Asymmetric Synthesis: The development of catalytic asymmetric methods to access enantiomerically pure this compound is a critical unmet need. Chiral Brønsted acids or transition metal complexes, which have been successful in related systems, could be employed in asymmetric transfer hydrogenation or Povarov reactions to control stereochemistry. organic-chemistry.org
Earth-Abundant Metal Catalysis: While precious metals are effective, exploring catalysts based on iron, cobalt, or manganese for hydrogenation and cyclization reactions would offer more sustainable and cost-effective synthetic routes. researchgate.netnih.gov
Photoredox Catalysis: Light-mediated reactions could open novel mechanistic pathways for the construction and functionalization of the 5-phenyl-tetrahydroquinoline core under mild conditions.
Mechanistic studies are needed to understand the electronic and steric influence of the C5-phenyl substituent on these reactions. For instance, the phenyl group's position could impact the coordination of catalysts, the stability of intermediates, and the regioselectivity of subsequent functionalization reactions.
| Synthetic Approach | Potential Catalyst Class | Anticipated Advantage | Reference Concept |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Chiral Ru- or Ir-complexes | Access to enantiopure products | organic-chemistry.org |
| Borrowing Hydrogen Cyclization | Manganese or Cobalt Pincer Complexes | High atom economy, sustainable metals | researchgate.netnih.gov |
| Asymmetric Povarov Reaction | Chiral Phosphoric Acids | Stereoselective three-component synthesis | organic-chemistry.org |
| C-H Activation/Annulation | Rhodium or Iridium Catalysts | Novel disconnections for ring construction | organic-chemistry.org |
Prospects for Novel Reactivity and Functionalization of this compound
Beyond its synthesis, the reactivity of the this compound scaffold is a rich area for future exploration. The molecule offers multiple sites for functionalization, including the nitrogen atom, the phenyl substituent, and various C-H bonds on the tetrahydroquinoline core.
Promising research directions include:
Late-Stage C-H Functionalization: Directing group-assisted or un-directed C-H activation could enable the selective introduction of functional groups at various positions of the aromatic and aliphatic rings. This would allow for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies in medicinal chemistry.
N-Functionalization: The secondary amine provides a convenient handle for introducing a wide array of substituents. This could be exploited to modulate the compound's physicochemical properties or to attach it to other molecules of interest, creating hybrid agents. mdpi.com
Derivatization of the Phenyl Ring: The pendant phenyl group is ripe for electrophilic or nucleophilic aromatic substitution, as well as cross-coupling reactions, to install diverse functionalities that could fine-tune biological activity or material properties.
These functionalization strategies would transform the core scaffold into a versatile platform for developing new therapeutic agents or functional materials. For example, derivatives could be explored as inhibitors of enzymes like NF-κB or as novel ligands for various receptors, given the known biological activities of the broader tetrahydroquinoline class. nih.govnih.gov
Integration of Artificial Intelligence and Machine Learning in Predictive this compound Chemistry
Key applications of AI and Machine Learning (ML) include:
Computer-Aided Synthesis Planning (CASP): ML models, trained on vast reaction databases, can propose novel and efficient synthetic routes to this compound and its derivatives, potentially identifying pathways that a human chemist might overlook. nih.gov
Predictive Property Modeling: AI can be used to build Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activities of virtual libraries of derivatives. patsnap.com Similarly, models can predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, helping to prioritize compounds for synthesis and reducing late-stage failures in drug discovery. tandfonline.com
Reaction Optimization and Mechanistic Insight: Machine learning algorithms can analyze experimental data from high-throughput screening to rapidly optimize reaction conditions (e.g., catalyst, solvent, temperature). cam.ac.uk Furthermore, AI-enhanced quantum chemical calculations can simulate reaction pathways and transition states, providing deep mechanistic understanding to guide future synthetic efforts. imgroupofresearchers.com
De Novo Molecular Design: Generative AI models can design novel this compound derivatives with desired properties, such as high binding affinity to a specific biological target or optimized electronic properties for materials applications.
| AI/ML Application Area | Specific Task | Potential Impact |
|---|---|---|
| Retrosynthesis | Predicting synthetic pathways for novel derivatives | Accelerated discovery of synthetic routes nih.gov |
| Property Prediction | Screening virtual libraries for bioactivity and ADMET properties | Prioritization of high-potential drug candidates nih.gov |
| Reaction Modeling | Predicting reaction outcomes and identifying optimal conditions | Reduced experimental effort and resource consumption cam.ac.uk |
| Generative Design | Designing new molecules with tailored functional properties | Innovation in drug and materials discovery |
By integrating these computational tools, the research and development cycle for this compound chemistry can be significantly expedited, allowing scientists to navigate its chemical space more efficiently and unlock its full potential.
Q & A
Q. What synthetic strategies are effective for preparing 5-phenyl-1,2,3,4-tetrahydroquinoline derivatives?
The synthesis of 5-phenyl derivatives typically involves cyclization reactions, such as the Povarov reaction or acid-catalyzed intramolecular cyclization. For example, bifunctional tetrahydroquinolines can be synthesized via epichlorohydrin-mediated cyclization of aromatic amines like diphenylamine, forming intermediates such as N-(3-chloro-2-hydroxypropyl)diphenylamine . Substituent positioning (e.g., phenyl at the 5-position) requires careful selection of starting materials and catalysts, such as acidic ionic liquids (e.g., [NMPH]H₂PO₄), which enable high yields and minimize isomer formation .
Q. How do substituents like phenyl groups influence the electronic and steric properties of tetrahydroquinoline derivatives?
The phenyl group at the 5-position introduces steric bulk and electron-donating/resonance effects, altering reactivity in subsequent functionalization. For example, fluorinated analogs (e.g., 6-fluoro derivatives) show distinct electronic effects due to fluorine's electronegativity, which can guide regioselectivity in cross-coupling or oxidation reactions . Computational modeling (DFT) and spectroscopic techniques (NMR, X-ray crystallography) are critical for analyzing substituent impacts .
Q. What green chemistry approaches are viable for synthesizing tetrahydroquinoline derivatives?
Ionic liquids like [NMPH]H₂PO₄ offer a reusable, non-toxic alternative to traditional Lewis acids (e.g., Yb(OTf)₃). These catalysts enable one-pot reactions with 2-(phenylamino)ethanol and unsaturated ketones, achieving >90% yield and recyclability for ≥5 cycles without significant activity loss . Solvent-free conditions or water-based systems further enhance sustainability.
Advanced Research Questions
Q. How can isomer formation (cis/trans) be controlled during tetrahydroquinoline synthesis?
Isomer control depends on reaction kinetics and catalyst design. For instance, Fe-ISAS/CN catalysts (atomically dispersed Fe on carbon nitride) achieve 100% selectivity for quinolone via dehydrogenation of 1,2,3,4-tetrahydroquinoline, avoiding byproducts . Stereoselective Povarov reactions using chiral organocatalysts (e.g., phosphoric acids) can also enforce enantiomeric control in tricyclic derivatives .
Q. What mechanistic insights explain the thermal stability of tetrahydroquinoline derivatives in high-temperature applications?
Studies on jet fuel additives reveal that 1,2,3,4-tetrahydroquinoline derivatives exhibit superior thermal stability (~425°C) compared to benzyl alcohol, attributed to resonance stabilization of radical intermediates. Ethanol co-additives further prolong stability by mitigating cleavage of side chains . Thermogravimetric analysis (TGA) and radical trapping experiments (EPR) are key for mechanistic studies.
Q. How do bifunctional tetrahydroquinoline derivatives compare to monofunctional analogs in pharmacological activity?
Bifunctional derivatives (e.g., 4,4'-(1,4-phenylenediamine)di(tetrahydroquinoline)) show enhanced bioactivity due to dual interaction sites. For example, sulfonated derivatives exhibit antipsychotic and antimalarial properties, with crystal structure analyses (XRD) revealing conformation-dependent binding to biological targets . Comparative structure-activity relationship (SAR) studies using in vitro assays (e.g., enzyme inhibition) are essential.
Methodological Considerations
Q. What catalytic systems are optimal for dehydrogenation of tetrahydroquinolines to quinolones?
Fe-ISAS/CN catalysts outperform nanoparticle-based (Fe-NPs/CN) or homogeneous systems, achieving 100% conversion and selectivity under mild conditions. The atomic dispersion of Fe ensures efficient electron transfer, as confirmed by HAADF-STEM and XANES . Catalyst recyclability (>5 cycles with <20% activity loss) is critical for industrial translation.
Q. Which techniques are most reliable for structural characterization of tetrahydroquinoline derivatives?
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., C–H···O interactions in sulfonated derivatives) .
- Dynamic NMR : Detects conformational flexibility in solution.
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns for novel derivatives.
Data Contradictions and Resolution
- Catalyst Efficiency : While ionic liquids () avoid isomer issues, earlier methods using H₃PO₄ or metal catalysts () faced selectivity challenges. Resolution lies in optimizing solvent systems (e.g., polar aprotic solvents for ionic liquids) .
- Thermal Stability : highlights tetrahydroquinoline's stability at 425°C, but decomposition pathways (e.g., radical formation) require further study via accelerated aging tests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
